molecular formula C10H7F3N2O2 B6223800 methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate CAS No. 2763749-18-2

methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate

Cat. No. B6223800
CAS RN: 2763749-18-2
M. Wt: 244.2
InChI Key:
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Description

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate (MTIC) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a fluorinated heterocyclic molecule with a carboxylic acid group and a trifluoromethyl group. MTIC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. In addition, MTIC has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been studied for its potential use in a variety of scientific research applications. Due to its potent inhibition of COX and LOX, methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been studied for its potential use as an anti-inflammatory agent. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells. Additionally, methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been studied for its potential use in drug delivery systems, as it has been found to be a potent inhibitor of several enzymes that are involved in the absorption and metabolism of drugs.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been found to inhibit the activity of both COX and LOX, which are enzymes that are involved in the production of these mediators. Additionally, methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been found to inhibit the activity of other enzymes, such as phospholipase A2 and 5-lipoxygenase-activating protein, which are involved in the production of other inflammatory mediators.
Biochemical and Physiological Effects
methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has been found to possess antioxidant properties, as it has been shown to inhibit the production of reactive oxygen species, which are involved in the oxidative stress response. methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has also been found to possess anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and it is relatively stable and non-toxic. Additionally, it is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, there are some limitations to the use of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate in laboratory experiments. It is relatively insoluble in water, which can make it difficult to use in certain experiments, and it can be difficult to accurately measure its concentration in solution.

Future Directions

The potential applications of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate are numerous, and there are many future directions for research. One potential direction is to investigate the potential of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate as a therapeutic agent for a variety of diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research could be conducted to investigate the potential of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate as a drug delivery system, as well as its potential to inhibit the activity of other enzymes that are involved in the absorption and metabolism of drugs. Finally, further research could be conducted to investigate the potential of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate as an antioxidant, as well as its potential to inhibit the production of reactive oxygen species.

Synthesis Methods

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-3-trifluoromethylindazole with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate and a byproduct, 2-chloro-3-trifluoromethylindazole. Other methods for the synthesis of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate include the reaction of 2-chloro-3-trifluoromethylindazole with a variety of carboxylic acid derivatives, such as ethyl chloroformate, and the reaction of 2-chloro-3-trifluoromethylindazole with acyl chlorides in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminobenzoic acid to form methyl 2-(trifluoromethyl)benzylidene-2-aminobenzoate, which is then cyclized with phosphorus oxychloride to yield methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "2-aminobenzoic acid", "methanol", "phosphorus oxychloride" ], "Reaction": [ "Step 1: Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in methanol and stir at room temperature for 2 hours.", "Step 2: Add sodium methoxide (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 2-(trifluoromethyl)benzylidene-2-aminobenzoate as a yellow solid.", "Step 5: Dissolve methyl 2-(trifluoromethyl)benzylidene-2-aminobenzoate (1.0 equiv) in phosphorus oxychloride and reflux for 2 hours.", "Step 6: Cool the reaction mixture and pour into ice-cold water.", "Step 7: Extract the aqueous layer with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate under reduced pressure to obtain methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate as a white solid." ] }

CAS RN

2763749-18-2

Product Name

methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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